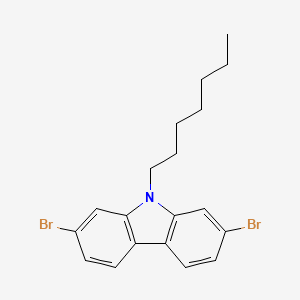
(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride
Übersicht
Beschreibung
(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride, also known as MTPM, is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. MTPM is a member of the thiazole family of compounds, which are characterized by their ability to bind to the active sites of enzymes and other proteins. MTPM is a highly selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a key role in the regulation of gene expression and cell signaling pathways. MTPM has been shown to have potential therapeutic applications in cancer, diabetes, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . This means they can neutralize harmful free radicals in the body, potentially preventing damage to cells and tissues.
Analgesic and Anti-inflammatory Activities
Some thiazole compounds have shown significant analgesic (pain-relieving) and anti-inflammatory activities . This suggests potential use in the treatment of conditions involving pain and inflammation .
Antimicrobial and Antifungal Activities
Thiazole derivatives have demonstrated antimicrobial and antifungal properties . This could make them useful in combating various bacterial and fungal infections .
Antiviral Activity
Thiazole compounds have also been studied for their antiviral properties . This suggests potential applications in the treatment of viral diseases .
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective effects . This means they could potentially be used to protect nerve cells from damage or degeneration .
Antitumor and Cytotoxic Activities
Thiazole compounds have been found to have antitumor and cytotoxic activities . This suggests potential use in cancer treatment, as these compounds could inhibit tumor growth or kill cancer cells .
Anticonvulsant Activity
Thiazole derivatives have demonstrated anticonvulsant properties . This suggests potential use in the treatment of conditions involving seizures or convulsions .
Diuretic Activity
Thiazole compounds have been found to have diuretic effects . This means they could potentially be used to increase urine production, helping the body eliminate excess fluid and salt .
Wirkmechanismus
Mode of Action
The exact mode of action of (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, at 2-8°C .
Eigenschaften
IUPAC Name |
[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10;/h2-5,7H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTNIIRGFCUEJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



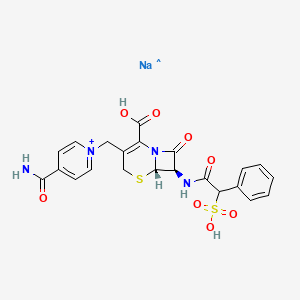
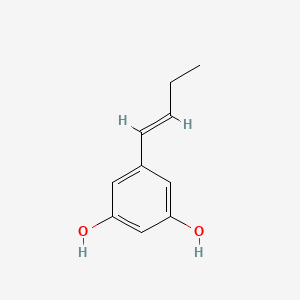
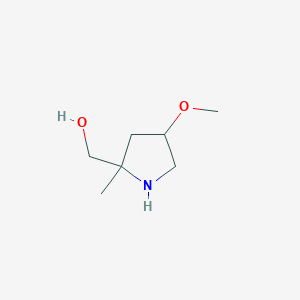
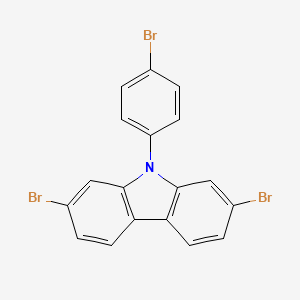

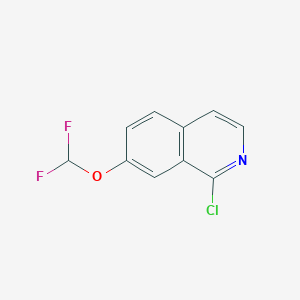
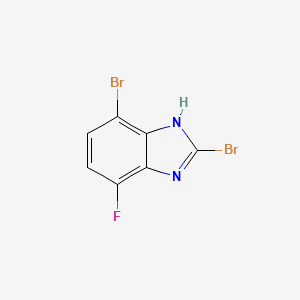





![Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one](/img/structure/B1436060.png)
